[4-(Dimethylamino)-6-hydrazinylpyrimidin-2-yl]methanol
Description
[4-(Dimethylamino)-6-hydrazinylpyrimidin-2-yl]methanol: is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a dimethylamino group, a hydrazinyl group, and a methanol group attached to a pyrimidine ring
Properties
IUPAC Name |
[4-(dimethylamino)-6-hydrazinylpyrimidin-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N5O/c1-12(2)7-3-5(11-8)9-6(4-13)10-7/h3,13H,4,8H2,1-2H3,(H,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYGGDOPGXUXRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=C1)NN)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Dimethylamino)-6-hydrazinylpyrimidin-2-yl]methanol typically involves multi-step reactions starting from readily available pyrimidine derivatives. One common approach includes the introduction of the dimethylamino group through nucleophilic substitution reactions, followed by the addition of the hydrazinyl group using hydrazine derivatives. The final step involves the reduction of the intermediate compound to yield the desired methanol derivative.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while reduction may produce reduced alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, [4-(Dimethylamino)-6-hydrazinylpyrimidin-2-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or as a ligand in binding studies.
Medicine: In medicine, the compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and intermediates. Its reactivity and functional groups make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of [4-(Dimethylamino)-6-hydrazinylpyrimidin-2-yl]methanol involves its interaction with specific molecular targets. The dimethylamino and hydrazinyl groups may participate in hydrogen bonding or electrostatic interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
4-(Dimethylamino)pyridine: A derivative of pyridine with similar dimethylamino functionality.
6-Hydrazinylpyrimidine: A pyrimidine derivative with a hydrazinyl group.
Pyrimidin-2-ylmethanol: A pyrimidine derivative with a methanol group.
Uniqueness: What sets [4-(Dimethylamino)-6-hydrazinylpyrimidin-2-yl]methanol apart from similar compounds is the combination of all three functional groups (dimethylamino, hydrazinyl, and methanol) on a single pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Biological Activity
[4-(Dimethylamino)-6-hydrazinylpyrimidin-2-yl]methanol, with CAS number 2095410-70-9, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula: C8H12N6O
- Molecular Weight: 196.23 g/mol
This compound features a pyrimidine ring substituted with a dimethylamino group and a hydrazine moiety, which are critical for its biological activity.
Antimicrobial Properties
Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of hydrazinylpyrimidines have been evaluated for their effectiveness against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria.
Table 1: Antimicrobial Activity of Hydrazinylpyrimidine Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Hydrazinylpyrimidine A | MRSA | 8.1 μM |
| Hydrazinylpyrimidine B | VRE | 4.7 μM |
| This compound | TBD | TBD |
Antitubercular Activity
Research has demonstrated that certain hydrazinyl derivatives possess antitubercular properties. A study investigated the structure-activity relationships of various hydrazinyl-pyrimidine compounds, revealing that modifications at specific positions significantly enhance their efficacy against Mycobacterium tuberculosis.
Case Study: Antitubercular Screening
A series of synthesized hydrazinyl-pyrimidines were tested in vitro against M. tuberculosis, with some compounds showing promising results in terms of potency and selectivity.
The biological activity of this compound is thought to involve the inhibition of key enzymes or pathways within microbial cells. For example, the compound may interfere with nucleic acid synthesis or disrupt metabolic processes critical for bacterial survival.
Enzyme Inhibition Studies
In vitro assays have indicated that derivatives can inhibit specific enzymes involved in bacterial cell wall synthesis, leading to cell lysis and death.
Safety and Toxicity Profile
While the therapeutic potential is promising, understanding the safety profile is crucial. Preliminary toxicity studies suggest that the compound exhibits low cytotoxicity towards mammalian cell lines, indicating a favorable safety margin for further development.
Table 2: Cytotoxicity Assessment
| Cell Line | IC50 (μM) |
|---|---|
| CHO (Chinese Hamster Ovary) | >100 |
| Vero (African Green Monkey) | >100 |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [4-(Dimethylamino)-6-hydrazinylpyrimidin-2-yl]methanol, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via hydrazine substitution on a pre-functionalized pyrimidine core. A typical approach involves:
Intermediate Preparation : Reacting 4,6-dichloropyrimidine derivatives with dimethylamine to introduce the dimethylamino group .
Hydrazine Incorporation : Substituting the remaining chlorine atom with hydrazine hydrate under reflux in ethanol or methanol (24–30 hours, 60–80°C) .
Methanol Functionalization : Hydroxymethylation at the 2-position using formaldehyde in acidic or basic conditions, followed by purification via crystallization (e.g., ethanol/water mixtures) .
- Optimization Tips : Vary solvent polarity (e.g., ethanol vs. DMF), adjust stoichiometry of hydrazine (1.2–1.5 equivalents), and monitor reaction progress via TLC or HPLC to minimize side products like over-alkylated species .
Q. How is this compound characterized, and what analytical techniques are critical for purity assessment?
- Methodological Answer :
- Structural Confirmation : Use -NMR to verify hydrazinyl (–NH–NH) protons (δ 3.5–4.5 ppm) and the hydroxymethyl (–CHOH) group (δ 4.1–4.3 ppm). -NMR confirms pyrimidine ring carbons (δ 150–165 ppm) .
- Purity Analysis :
- HPLC : C18 column with methanol/water (70:30) mobile phase; monitor at 254 nm for pyrimidine absorbance .
- Mass Spectrometry : ESI-MS in positive mode to detect [M+H] peaks (expected m/z: 212.1 for CHNO) .
- Impurity Profiling : Residual solvents (e.g., ethanol) quantified via GC-MS; hydrazine byproducts detected via derivatization with benzaldehyde .
Q. What stability considerations are critical for handling and storing this compound?
- Methodological Answer :
- Hydrazine Stability : The hydrazinyl group is prone to oxidation. Store under inert gas (N/Ar) at –20°C in amber vials to prevent UV-induced degradation .
- Moisture Sensitivity : The hydroxymethyl group may esterify in humid conditions. Use desiccants (e.g., silica gel) and avoid aqueous buffers unless freshly prepared .
- pH Sensitivity : Degrades rapidly in strong acids/bases. Maintain neutral pH (6–8) in solutions .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives targeting specific biological receptors?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions between the pyrimidine core and ATP-binding pockets (e.g., kinases). The dimethylamino group enhances hydrophobic interactions, while the hydrazinyl group forms H-bonds with Asp/Glu residues .
- SAR Development : Modify substituents systematically:
| Substituent Position | Modification | Observed Effect (Example) |
|---|---|---|
| 4-(Dimethylamino) | Replace with morpholine | Increased solubility but reduced kinase inhibition |
| 6-Hydrazinyl | Substitute with guanidine | Enhanced antibacterial activity but higher toxicity |
- Free Energy Calculations : MM-GBSA estimates binding affinities; prioritize derivatives with ΔG < –8 kcal/mol .
Q. What strategies resolve contradictory data in biological activity assays for this compound?
- Methodological Answer :
- Assay Validation :
Dose-Response Curves : Confirm IC values across 3+ independent replicates. Discrepancies may arise from solvent effects (e.g., DMSO vs. ethanol) .
Counter-Screening : Test against related targets (e.g., PDE4 vs. PDE5) to rule off-target effects .
- Metabolite Interference : Hydrazine metabolites (e.g., hydroxylamines) may exhibit own activity. Use LC-MS to track parent compound degradation in assay media .
- Cellular Uptake Variability : Quantify intracellular concentrations via LC-MS/MS; correlate with activity data to distinguish poor permeability from true inefficacy .
Q. How can advanced spectroscopic techniques elucidate reaction mechanisms during derivatization?
- Methodological Answer :
- In Situ NMR : Monitor hydrazine substitution in real-time using -labeled hydrazine. Chemical shifts at δ –320 ppm (NH–NH) confirm intermediate formation .
- IR Spectroscopy : Track carbonyl formation (1700–1750 cm) during hydroxymethylation to identify competing esterification pathways .
- X-ray Crystallography : Resolve crystal structures of intermediates (e.g., [4-(Dimethylamino)-6-chloropyrimidin-2-yl]methanol) to confirm regiochemistry and guide mechanistic hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
